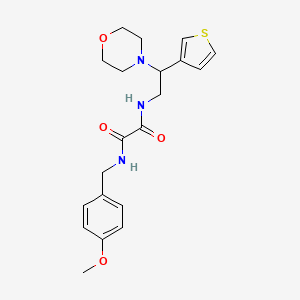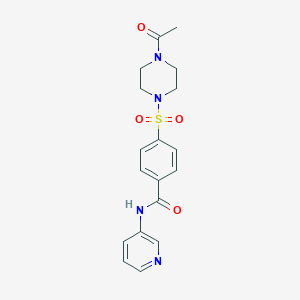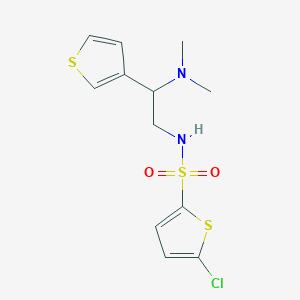![molecular formula C18H22N6 B2699307 N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887466-98-0](/img/structure/B2699307.png)
N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H22N6 and its molecular weight is 322.416. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
Innovative Synthesis Approaches : Research has focused on synthesizing pyrazolo[3,4-d]pyrimidin-4-amine derivatives through various methods, including microwave irradiative cyclocondensation, highlighting their potential in producing compounds with significant insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Another study emphasizes the synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid, showcasing the method's efficiency and the reusability of the catalyst (Rahmani et al., 2018).
Characterization and Structural Elucidation : Efforts in characterizing these compounds through spectroscopic methods and elemental analysis provide insight into their chemical structures and potential reactivity, laying the groundwork for further modifications and applications in various scientific fields (Titi et al., 2020).
Biological Activities
Antimicrobial and Anticancer Properties : Several studies have identified the antimicrobial and anticancer activities of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. For instance, specific compounds have shown promising results against breast cancer cells, underscoring their potential as anticancer agents (Hafez et al., 2016). Additionally, the antifungal effects of certain derivatives on key types of fungi have been reported, highlighting their potential in addressing fungal infections (Jafar et al., 2017).
Enzyme Inhibition : Research into the selective inhibition of specific enzymes, such as PDE9A, by pyrazolo[3,4-d]pyrimidin-4-one derivatives indicates their potential in treating cognitive disorders and other diseases associated with enzyme dysregulation (Verhoest et al., 2012).
Potential for Novel Compounds
- Derivative Development : The synthesis of new derivatives with enhanced biological activities or specific functions is a significant area of research. For instance, the development of compounds with potent antiproliferative activity against cancer cell lines suggests the versatility of pyrazolo[3,4-d]pyrimidin-4-amine as a core structure for drug development (Atapour-Mashhad et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various targets, including cyclin-dependent protein kinases (cdks) . CDKs play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
Similar compounds have been reported to inhibit cdks . Inhibition of these kinases can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
Compounds that inhibit cdks can affect the cell cycle regulation pathway . This can lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have good druglikeness and adme-tox properties .
Result of Action
Similar compounds have been reported to show antitumor activities .
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental factors such as temperature .
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-12-6-7-15(13(2)10-12)20-16-14-11-19-23(3)17(14)22-18(21-16)24-8-4-5-9-24/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKBMIWZMXBVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2699227.png)
![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2699232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699233.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699235.png)
![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2699236.png)
![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)
![Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2699238.png)
![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2699240.png)


![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2699247.png)